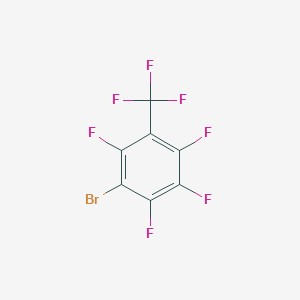

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of polyhaloaromatic compounds like 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride often involves halogenation reactions, where specific conditions and reagents lead to the introduction of bromine and fluorine atoms into the aromatic ring. A relevant process is demonstrated in the synthesis of related compounds, where fluorination techniques and the reaction of tetrachlorophthalic anhydride with sulfur tetrafluoride have been employed to efficiently introduce fluorine atoms into aromatic systems, as highlighted by Dmowski and Wielgat (1987) in their study on tetrachlorophthalic anhydride reactions (Dmowski & Wielgat, 1987).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride has been studied using various spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy. Studies such as those by Selvarani, Balachandran, and Vishwanathan (2014) on chloro and bromo substituted tetrafluoropyridines provide insights into the vibrational spectra and molecular stability through natural bond orbital (NBO) analysis, highlighting the influence of halogen substitutions on molecular geometry and electron distribution (Selvarani, Balachandran, & Vishwanathan, 2014).

Chemical Reactions and Properties

The reactivity of 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is significantly influenced by its halogen substituents, which affect its participation in various chemical reactions. Studies on related polyhaloaromatics reveal that these compounds can undergo a range of reactions, including oxidative couplings, substitutions, and additions, which are dictated by the electronic effects of the bromine and fluorine atoms. For instance, Frohn and Giesen (1998) investigated the reactions of bromine trifluoride with monosubstituted phenyltrifluorosilanes, demonstrating the electron-withdrawing effects of fluorine and how they direct the reactivity patterns of these compounds (Frohn & Giesen, 1998).

Applications De Recherche Scientifique

Relay Propagation of Crowding

Schlosser et al. (2006) explored the selective metalation reactions of compounds structurally related to 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride. They discovered that the introduction of bulky substituents can significantly affect the reactivity and selectivity of metalation sites, demonstrating the compound's utility in studying steric effects in organic synthesis (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

Thermodynamic and Vibrational Spectral Studies

Selvarani, Balachandran, and Vishwanathan (2014) conducted comparative studies on the thermodynamic properties and vibrational spectra of 4-bromo-2,3,5,6-tetrafluoropyridine, a compound analogous to 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride. Their research provides insights into the molecular stability and electronic structure, underscoring the potential of such compounds in the development of materials with specific physical properties (Selvarani, Balachandran, & Vishwanathan, 2014).

Exploring Structural Opportunities

Schlosser and Heiss (2003) demonstrated the versatility of difluorobenzoic acids derived from compounds similar to 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride in synthesizing variously substituted bromobenzoic acids. This work highlights the compound's role in facilitating novel synthetic routes in organic chemistry (Schlosser & Heiss, 2003).

Ring Expansion Studies

Agou et al. (2015) investigated the ring expansion reactions involving alumole derivatives, shedding light on mechanisms that could be applicable to the manipulation of the benzotrifluoride framework for the synthesis of complex cyclic structures (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).

Safety And Hazards

4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride, a similar compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-bromo-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSSJMAUKULEMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)